molecular formula C21H22N4O2 B11453937 6-benzyl-1-(2,3-dimethylphenyl)-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

6-benzyl-1-(2,3-dimethylphenyl)-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

Cat. No.: B11453937
M. Wt: 362.4 g/mol
InChI Key: VUADCVRAIUQZNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-BENZYL-1-(2,3-DIMETHYLPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE is a complex organic compound belonging to the diazino-pyrimidine family This compound is characterized by its unique structure, which includes a benzyl group and a dimethylphenyl group attached to a diazino-pyrimidine core

Preparation Methods

The synthesis of 6-BENZYL-1-(2,3-DIMETHYLPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE involves multiple steps, typically starting with the preparation of the diazino-pyrimidine core. Common synthetic routes include:

    Cyclization Reactions: The formation of the diazino-pyrimidine core often involves cyclization reactions using appropriate precursors.

    Substitution Reactions: Introduction of the benzyl and dimethylphenyl groups is achieved through substitution reactions, often using reagents like benzyl chloride and dimethylphenyl bromide.

    Catalytic Hydrogenation: Catalytic hydrogenation may be employed to reduce intermediate compounds to the desired product.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

6-BENZYL-1-(2,3-DIMETHYLPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can yield reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups, altering the compound’s properties.

Common reagents and conditions used in these reactions include organic solvents like ethanol and dimethylformamide (DMF), bases like sodium bicarbonate, and catalysts like palladium on carbon.

Scientific Research Applications

6-BENZYL-1-(2,3-DIMETHYLPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in cancer research due to its ability to inhibit specific enzymes and pathways involved in tumor growth.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

    Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical probe or drug candidate.

Mechanism of Action

The mechanism of action of 6-BENZYL-1-(2,3-DIMETHYLPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE involves its interaction with molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby disrupting normal cellular processes. The compound’s effects on molecular pathways are studied to elucidate its potential therapeutic benefits.

Comparison with Similar Compounds

Similar compounds to 6-BENZYL-1-(2,3-DIMETHYLPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE include other diazino-pyrimidine derivatives with varying substituents These compounds are compared based on their chemical structure, reactivity, and biological activity

References

Properties

Molecular Formula

C21H22N4O2

Molecular Weight

362.4 g/mol

IUPAC Name

6-benzyl-1-(2,3-dimethylphenyl)-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H22N4O2/c1-14-7-6-10-18(15(14)2)25-19-17(20(26)23-21(25)27)12-24(13-22-19)11-16-8-4-3-5-9-16/h3-10,22H,11-13H2,1-2H3,(H,23,26,27)

InChI Key

VUADCVRAIUQZNU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(CN(CN3)CC4=CC=CC=C4)C(=O)NC2=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.